Molecular structure and properties of N-[2-(4-butoxyphenoxy)ethyl]acetamide
Molecular structure and properties of N-[2-(4-butoxyphenoxy)ethyl]acetamide
An In-depth Technical Guide to the Molecular Structure and Properties of N-[2-(4-butoxyphenoxy)ethyl]acetamide
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive scientific overview of N-[2-(4-butoxyphenoxy)ethyl]acetamide, a phenoxyacetamide derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental literature for this specific compound, this document synthesizes information from authoritative chemical databases and analogous structures to present a robust profile. It includes detailed discussions on molecular structure, proposed synthesis and purification protocols, predicted analytical characteristics, and a framework for evaluating its potential biological activity. This guide is intended to serve as a foundational resource for scientists, enabling further research and application development.
Introduction and Chemical Identity
N-[2-(4-butoxyphenoxy)ethyl]acetamide belongs to the phenoxyacetamide class of compounds. This structural motif is present in numerous molecules explored for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties[1][2][3]. The molecule combines a hydrophobic 4-butoxyphenyl group with a more polar N-acetylated ethylamine linker, giving it an amphiphilic character that is often crucial for interaction with biological targets. While this specific chemical entity, identified by CAS Number 295361-20-5, is not extensively characterized in peer-reviewed literature, its structural components suggest significant potential for investigation. This guide provides the foundational chemical knowledge required to synthesize, characterize, and evaluate this compound.
Table 1: Chemical Identity and Properties of N-[2-(4-butoxyphenoxy)ethyl]acetamide
| Identifier | Value | Source |
| IUPAC Name | N-[2-(4-butoxyphenoxy)ethyl]acetamide | N/A |
| CAS Number | 295361-20-5 | Vendor Data |
| Molecular Formula | C₁₄H₂₁NO₃ | PubChem |
| Molecular Weight | 251.33 g/mol | PubChem |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)OCCNC(=O)C | PubChem |
| InChI Key | DPHPEJLWUZOJBY-UHFFFAOYSA-N | PubChem |
| Predicted XlogP | 2.4 | PubChem |
| Predicted H-Bond Donors | 1 | PubChem |
| Predicted H-Bond Acceptors | 3 | PubChem |
Proposed Synthesis and Purification
The synthesis of N-[2-(4-butoxyphenoxy)ethyl]acetamide can be logically approached via a two-step sequence: (1) formation of the ether linkage via a Williamson ether synthesis, followed by (2) N-acetylation of the resulting primary amine. This strategy is well-established for preparing analogous structures and offers a reliable pathway using readily available starting materials[4][5][6].
Retrosynthetic Analysis
The retrosynthetic pathway involves disconnecting the amide and ether bonds, identifying commercially available or easily synthesized precursors.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-butoxyphenoxy)ethan-1-amine
This step employs the Williamson ether synthesis, a robust SN2 reaction between a phenoxide and an alkyl halide[5][7]. Using a protected amine, such as N-(2-bromoethyl)phthalimide, is crucial to prevent the amine from acting as a competing nucleophile.
-
Phenoxide Formation: To a solution of 4-butoxyphenol (1.0 eq) in a suitable aprotic polar solvent like DMF or acetonitrile, add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C.
-
Scientific Rationale: The strong base deprotonates the phenolic hydroxyl group, which is significantly more acidic than an aliphatic alcohol, to form the highly nucleophilic phenoxide anion required for the SN2 attack.
-
-
SN2 Reaction: To the stirred suspension of the phenoxide, add N-(2-bromoethyl)phthalimide (1.0 eq) dissolved in the same solvent. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours, monitoring by TLC.
-
Scientific Rationale: Heating provides the necessary activation energy for the nucleophilic substitution. The primary alkyl bromide is an excellent electrophile for the SN2 reaction, minimizing competing elimination reactions[8].
-
-
Deprotection (Hydrazinolysis): After cooling, quench the reaction with water and extract the phthalimide-protected product. After solvent removal, dissolve the crude intermediate in ethanol and add hydrazine monohydrate (1.5-2.0 eq). Reflux the mixture for 2-4 hours.
-
Scientific Rationale: Hydrazine cleaves the phthalimide protecting group, liberating the primary amine and forming a stable phthalhydrazide precipitate, which can be easily removed by filtration.
-
-
Work-up and Purification: Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate. Dissolve the residue in an appropriate solvent (e.g., dichloromethane) and wash with aqueous base (e.g., 1M NaOH) to remove any unreacted starting material. Dry the organic layer, concentrate, and purify the resulting amine by vacuum distillation or column chromatography.
Step 2: Synthesis of N-[2-(4-butoxyphenoxy)ethyl]acetamide
This step involves the straightforward N-acetylation of the primary amine synthesized in Step 1[9][10].
-
Reaction Setup: Dissolve 2-(4-butoxyphenoxy)ethan-1-amine (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base such as triethylamine (TEA, 1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Acetylation: Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Scientific Rationale: The amine is the nucleophile, and the carbonyl carbon of the acetylating agent is the electrophile. The base (TEA) neutralizes the acidic byproduct (acetic acid or HCl), driving the reaction to completion.
-
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC. Quench the reaction with water or a saturated solution of sodium bicarbonate. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
Purification and Characterization Workflow
Caption: Workflow for purification and characterization.
Predicted Analytical and Spectroscopic Properties
Definitive analytical data requires experimental validation. However, based on the known properties of its constituent functional groups, a highly accurate prediction of its spectroscopic signature can be made.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 6.8-6.9 (m, 4H): Aromatic protons. The symmetry of the 1,4-disubstituted ring will likely result in two overlapping doublets (an AA'BB' system)[12].
-
δ ~6.0 (br s, 1H): Amide N-H proton. The chemical shift and peak shape can be variable and concentration-dependent; may exchange with D₂O.
-
δ 4.01 (t, J = 6.5 Hz, 2H): -O-CH₂ -CH₂-NH-. The triplet is due to coupling with the adjacent methylene group. This is characteristic of an aryloxy ether linkage.
-
δ 3.95 (t, J = 6.5 Hz, 2H): Ar-O-CH₂ -CH₂-CH₂-CH₃. The triplet arises from coupling to the adjacent methylene protons in the butoxy chain[12].
-
δ 3.60 (q, J = 6.0 Hz, 2H): -CH₂-CH₂ -NH-. This signal may appear as a quartet or a triplet of triplets depending on coupling to both the adjacent CH₂ and the NH proton.
-
δ 2.01 (s, 3H): Acetyl -C(=O)-CH₃ . A sharp singlet, as there are no adjacent protons to couple with.
-
δ 1.78 (p, J = 7.0 Hz, 2H): Ar-O-CH₂-CH₂ -CH₂-CH₃. A pentet (or multiplet) from coupling to the two adjacent methylene groups.
-
δ 1.50 (sextet, J = 7.4 Hz, 2H): Ar-O-CH₂-CH₂-CH₂ -CH₃. A sextet (or multiplet) from coupling to the adjacent methylene and methyl groups.
-
δ 0.98 (t, J = 7.4 Hz, 3H): Terminal -CH₃ of the butoxy group[12].
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~170.0: Amide carbonyl carbon (-C =O).
-
δ ~153.0: Aromatic C-O (C1 position).
-
δ ~148.0: Aromatic C-O (C4 position).
-
δ ~115.5: Aromatic C-H ortho to butoxy group.
-
δ ~114.8: Aromatic C-H ortho to ethylacetamideoxy group.
-
δ ~68.0: Ar-O-C H₂- (butoxy chain).
-
δ ~67.5: Ar-O-C H₂- (ethyl chain).
-
δ ~40.0: -C H₂-NH-.
-
δ ~31.3: Ar-O-CH₂-C H₂-.
-
δ ~23.2: Acetyl -C H₃.
-
δ ~19.3: -C H₂-CH₃ (butoxy chain).
-
δ ~13.9: Terminal -C H₃ (butoxy chain).
-
Infrared (IR) Spectroscopy
-
~3300 cm⁻¹ (sharp, medium): N-H stretch of the secondary amide.
-
~3050 cm⁻¹ (weak): Aromatic C-H stretch.
-
2960-2850 cm⁻¹ (strong): Aliphatic C-H stretches from the butoxy and ethyl groups.
-
~1645 cm⁻¹ (strong): Amide I band (C=O stretch). This is a highly characteristic absorption.
-
~1550 cm⁻¹ (medium): Amide II band (N-H bend and C-N stretch).
-
~1510 cm⁻¹ (strong): Aromatic C=C stretching.
-
~1240 cm⁻¹ (strong): Aryl-Alkyl ether C-O asymmetric stretch.
Mass Spectrometry (MS)
-
High-Resolution MS (ESI+): The calculated monoisotopic mass for [M+H]⁺ (C₁₄H₂₂NO₃⁺) is 252.1594. An experimental measurement confirming this mass to within 5 ppm would provide strong evidence for the elemental composition.
-
Key Fragmentation Patterns: Common fragmentation would involve cleavage of the ether bond and the amide bond, leading to characteristic fragment ions corresponding to the butoxyphenol moiety and the N-acetylethylamine side chain.
Potential Biological Profile and Proposed Screening Workflow
Phenoxyacetamide derivatives are known to possess a wide array of biological activities[1][13]. Molecules containing this scaffold have been reported as anti-inflammatory, analgesic, anticonvulsant, and anticancer agents[2][3][14]. The specific combination of the butoxy group and the N-acetylated linker in the target molecule warrants investigation into these areas.
A logical first step to profile this novel chemical entity (NCE) is to use a phenotypic screening approach, which assesses the compound's effect on cellular functions or morphology without a predefined molecular target[15].
Caption: Proposed phenotypic screening cascade for the NCE.
Proposed Screening Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of the purified compound in dimethyl sulfoxide (DMSO).
-
Primary Screening - Cell Viability: Screen the compound at a single high concentration (e.g., 10-30 µM) against a panel of human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung) using a cell viability assay like the MTT or CellTiter-Glo® assay.
-
Scientific Rationale: This is a cost-effective initial screen to identify any general cytotoxic or anti-proliferative effects, which are hallmarks of potential anticancer agents[3].
-
-
Primary Screening - Anti-inflammatory: Use a cell-based model such as murine macrophages (e.g., J774.A1) stimulated with lipopolysaccharide (LPS). Measure the inhibition of nitric oxide (NO) production (using the Griess assay) or pro-inflammatory cytokines (e.g., TNF-α, IL-6 via ELISA).
-
Scientific Rationale: This assay models an inflammatory response, and inhibition of key markers is indicative of anti-inflammatory potential, a known activity of some acetamides[1].
-
-
Hit Confirmation and Dose-Response: Any compound showing >50% activity in a primary screen is considered a "hit". The activity should be re-confirmed, and a 10-point dose-response curve should be generated to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Secondary Assays: Based on the results, more specific secondary assays can be employed to elucidate the mechanism of action. For example, if anticancer activity is observed, assays for apoptosis (e.g., caspase activation) or cell cycle arrest could be performed.
Conclusion
N-[2-(4-butoxyphenoxy)ethyl]acetamide is a structurally intriguing molecule for which there is a clear and logical path forward for synthesis and characterization. This guide provides a robust, scientifically-grounded framework based on established chemical principles and data from analogous compounds. The proposed synthetic route is high-yielding and uses standard laboratory techniques. The predicted analytical data provides a reliable benchmark for structural confirmation. Finally, the outlined biological screening workflow offers a clear strategy for elucidating the compound's potential therapeutic value. This document should empower researchers to confidently engage with this novel chemical entity and explore its full potential.
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